molecular formula C19H17F3N2O2 B2378126 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1448131-14-3

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2378126
CAS No.: 1448131-14-3
M. Wt: 362.352
InChI Key: QSBBELMRZCASCW-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole moiety.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other indole derivatives and may contribute to its specific biological effects .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-24-11-15(14-4-2-3-5-16(14)24)17(25)10-23-18(26)12-6-8-13(9-7-12)19(20,21)22/h2-9,11,17,25H,10H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBBELMRZCASCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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